6-Amino-3-fluoro-2-methylbenzoic acid

Catalog No.
S899218
CAS No.
1108666-12-1
M.F
C8H8FNO2
M. Wt
169.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-3-fluoro-2-methylbenzoic acid

CAS Number

1108666-12-1

Product Name

6-Amino-3-fluoro-2-methylbenzoic acid

IUPAC Name

6-amino-3-fluoro-2-methylbenzoic acid

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

InChI

InChI=1S/C8H8FNO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)

InChI Key

ISXJYNZLKZTCQE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C(=O)O)N)F

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)N)F

Molecular Structure Analysis

The key feature of 6-Amino-3-fluoro-2-methylbenzoic acid is its aromatic core, a benzene ring with alternating single and double bonds. This structure provides stability and unique chemical properties. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group can affect the reactivity of the molecule at different positions on the ring. The amino group can participate in hydrogen bonding and form ionic interactions, making it potentially useful for interaction with other molecules.


Chemical Reactions Analysis

While specific reactions involving 6-Amino-3-fluoro-2-methylbenzoic acid are not widely reported, its structure suggests potential for various transformations. Due to the presence of the carboxylic acid group, it could undergo esterification reactions with alcohols to form esters []. The amino group allows for amidation reactions with carboxylic acids or acid chlorides to form amides []. Additionally, the reactive aromatic ring can participate in substitution reactions, where a halogen atom (like chlorine or bromine) is replaced by another functional group []. However, specific reaction conditions and reagents would need to be explored for each case.

  • Chemical Intermediate

    Scientific suppliers like Fisher Scientific do offer the compound, suggesting its potential use as a building block for further synthesis. However, there's no available research detailing its utilization in specific reactions [2].

  • Future Research Potential

    The presence of the functional groups - amino (-NH2), fluoro (-F), and carboxylic acid (-COOH) suggests interesting possibilities for its application. These groups can participate in various chemical reactions, making 6-Amino-3-fluoro-2-methylbenzoic acid a potential candidate for drug discovery or material science research. However, specific research examples are not documented yet in scientific databases.

Further Exploration:

Given the limited information on 6-Amino-3-fluoro-2-methylbenzoic acid, here are some resources for further exploration:

  • Chemical Databases: Searching platforms like PubChem () can provide basic information on the compound's structure and properties.
  • Patent Literature: Patent databases might disclose novel applications of 6-Amino-3-fluoro-2-methylbenzoic acid, though these may not be publicly available due to intellectual property restrictions.

XLogP3

1.8

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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